Product packaging for 2,5-Dimethylstyrene(Cat. No.:CAS No. 2039-89-6)

2,5-Dimethylstyrene

Cat. No.: B1584819
CAS No.: 2039-89-6
M. Wt: 132.2 g/mol
InChI Key: DBWWINQJTZYDFK-UHFFFAOYSA-N
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Description

Contextualization as a Substituted Styrene (B11656) Derivative in Polymer Science

As a substituted styrene, 2,5-dimethylstyrene serves as a monomer in polymerization reactions. biosynth.comcymit.eu The presence of methyl groups on the benzene (B151609) ring distinguishes it from styrene, leading to the formation of polymers with altered thermal and mechanical properties. smolecule.com The glass transition temperature (Tg) of poly(this compound) is reported to be 143°C, which is higher than that of many other substituted polystyrenes, indicating increased stiffness of the polymer chain. This property is of significant interest in the development of new polymeric materials. smolecule.com

Significance in Organic Synthesis and Materials Development

In the field of organic synthesis, this compound is a valuable intermediate for creating more complex molecules. solubilityofthings.comsynhet.com Its vinyl group can undergo various addition reactions, while the aromatic ring can be subject to electrophilic substitution, influenced by the activating methyl groups. evitachem.com This reactivity allows for the introduction of diverse functional groups, making it a versatile building block in the synthesis of specialty chemicals. ontosight.aisynhet.com

The compound's capacity to polymerize is central to its role in materials development. solubilityofthings.com It can be homopolymerized or copolymerized with other monomers, such as styrene, to tailor the properties of the resulting materials for specific applications. biosynth.comcymit.eu These applications include the production of specialized polymers and resins. ontosight.ai Research has also explored its use in creating novel materials with specific characteristics for various industrial uses. myskinrecipes.com

Overview of Key Research Areas

Current research on this compound is concentrated on several key areas. A primary focus is on its polymerization behavior, including the kinetics and mechanisms of both homopolymerization and copolymerization. biosynth.comsmolecule.com Scientists are investigating how different polymerization techniques and catalysts affect the molecular weight, structure, and properties of the resulting polymers.

Another significant area of research is the development of new materials based on this compound. This includes the creation of functionalized polymers with enhanced properties for potential use in advanced applications. smolecule.com Furthermore, its role as a precursor in the synthesis of fine and specialty chemicals continues to be an active field of study. ontosight.aisynhet.com

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC10H12 ontosight.ai
Molecular Weight132.20 g/mol ontosight.ai
Boiling Point190-192°C ontosight.ai
Density~0.90 g/cm³ at 20°C ontosight.ai
Melting Point-35 °C stenutz.eu
Refractive Indexn20/D 1.539
SolubilitySparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. ontosight.ai

Thermal Properties of Poly(this compound)

PropertyValue
Glass Transition Temperature (Tg)143 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12 B1584819 2,5-Dimethylstyrene CAS No. 2039-89-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenyl-1,4-dimethylbenzene
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InChI

InChI=1S/C10H12/c1-4-10-7-8(2)5-6-9(10)3/h4-7H,1H2,2-3H3
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InChI Key

DBWWINQJTZYDFK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=C(C=C1)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12
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Related CAS

34031-72-6
Record name Benzene, 2-ethenyl-1,4-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID6074702
Record name Benzene, 2-ethenyl-1,4-dimethyl-
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Molecular Weight

132.20 g/mol
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Physical Description

Liquid
Record name 2,5-Dimethylstyrene
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CAS No.

2039-89-6
Record name 2,5-Dimethylstyrene
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Record name 2,5-Dimethylstyrene
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Record name 2,5-DIMETHYLSTYRENE
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Record name Benzene, 2-ethenyl-1,4-dimethyl-
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Record name 2,5-dimethylstyrene
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Record name 2,5-DIMETHYLSTYRENE
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Synthetic Methodologies and Chemical Transformations Involving 2,5 Dimethylstyrene

Advanced Synthetic Routes to 2,5-Dimethylstyrene

The preparation of this compound can be accomplished through several modern synthetic strategies, which offer improvements in efficiency and scalability over historical methods. Two prominent advanced routes include the catalytic dehydrogenation of 2,5-dimethylethylbenzene and olefination reactions such as the Wittig reaction.

Catalytic dehydrogenation is a principal industrial method for producing styrene (B11656) and its derivatives. rug.nl This process involves passing 2,5-dimethylethylbenzene vapor over a heated catalyst bed, typically composed of iron(III) oxide promoted with other metals. The high temperature provides the energy required for the endothermic reaction, breaking two C-H bonds to form the vinyl group and hydrogen gas. rug.nl

Alternatively, the Wittig reaction provides a highly selective method for constructing the vinyl group directly from a carbonyl compound. udel.edu In this approach, 2,5-dimethylbenzaldehyde (B165460) is treated with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide is typically generated in situ by treating a phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) with a strong base. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the desired this compound and triphenylphosphine (B44618) oxide as a byproduct. udel.edu This method is particularly valuable in laboratory settings for its high functional group tolerance and predictable outcomes.

Synthesis of Halogenated this compound Derivatives

Halogenated styrenes are crucial precursors for further functionalization, particularly through metal-mediated cross-coupling and Grignard reactions. The introduction of a halogen atom onto the this compound framework creates a reactive handle for building molecular complexity.

A direct and efficient route to 4-chloro-2,5-dimethylstyrene (Cl-DMS) involves a two-step sequence starting from 2,5-dimethylchlorobenzene. jst.go.jp The synthesis begins with the formation of a Grignard reagent, followed by reaction with an aldehyde and subsequent dehydration.

First, 4-chloro-2,5-dimethylphenylmagnesium chloride is prepared by reacting 1-chloro-2,5-dimethylbenzene with magnesium metal in a dry ether solvent, such as tetrahydrofuran (B95107) (THF). jst.go.jpleah4sci.com This organometallic intermediate is then reacted with acetaldehyde. The nucleophilic Grignard carbon attacks the electrophilic carbonyl carbon of acetaldehyde, and after an acidic workup, yields 4-chloro-2,5-dimethylphenylmethylcarbinol. jst.go.jp

The final step is the dehydration of this secondary alcohol to generate the vinyl group. Heating the carbinol, often with a catalytic amount of a dehydrating agent like potassium bisulfate or an acid, eliminates a molecule of water to furnish 4-chloro-2,5-dimethylstyrene. jst.go.jp

StepReactantsProduct
14-Chloro-2,5-dimethylphenylmagnesium chloride, Acetaldehyde4-Chloro-2,5-dimethylphenylmethylcarbinol
24-Chloro-2,5-dimethylphenylmethylcarbinol4-Chloro-2,5-dimethylstyrene

The chlorine atom in 4-chloro-2,5-dimethylstyrene provides a reactive site for the formation of a new Grignard reagent. This vinyl-functionalized organometallic species, 4-vinyl-2,5-dimethylphenylmagnesium chloride, is a powerful intermediate for introducing a variety of functional groups at the 4-position of the aromatic ring. jst.go.jp

The synthesis of 2,5-dimethyl-4-vinylbenzoic acid is achieved through the carboxylation of the Grignard reagent derived from 4-chloro-2,5-dimethylstyrene. jst.go.jp The reaction involves bubbling dry carbon dioxide gas through the ethereal solution of 4-vinyl-2,5-dimethylphenylmagnesium chloride. The Grignard reagent adds to one of the C=O double bonds of CO₂, forming a magnesium carboxylate salt. chemguide.co.uk Subsequent acidification of the reaction mixture with a dilute mineral acid, such as hydrochloric acid, protonates the carboxylate to yield the final product, 2,5-dimethyl-4-vinylbenzoic acid. jst.go.jpchemguide.co.uk

Grignard ReagentElectrophileFinal Product
4-Vinyl-2,5-dimethylphenylmagnesium chlorideCarbon Dioxide (CO₂)2,5-Dimethyl-4-vinylbenzoic Acid

Amino-substituted styrenes are valuable monomers for creating functional polymers. The Grignard reagent of 4-chloro-2,5-dimethylstyrene can be used to synthesize these compounds.

The N,N-dimethylaminomethyl group can be introduced by reacting 4-vinyl-2,5-dimethylphenylmagnesium chloride with an appropriate aminomethyl ether. Specifically, the reaction with N,N-dimethylaminomethyl-iso-butyl ether leads to the formation of 2,5-dimethyl-4-(N,N-dimethylaminomethyl)styrene. jst.go.jp In this transformation, the Grignard reagent acts as a nucleophile, displacing the iso-butoxy group from the aminomethyl ether. This method also allows for the synthesis of other dialkylaminomethyl analogs, such as 4-(N,N-diethylaminomethyl)-2,5-dimethylstyrene and 2,5-dimethyl-4-(N,N-di-n-propylaminomethyl)styrene, by using the corresponding N,N-dialkylaminomethyl alkyl ethers. jst.go.jp

Grignard ReagentReactantProduct
4-Vinyl-2,5-dimethylphenylmagnesium chlorideN,N-Dimethylaminomethyl-iso-butyl ether2,5-Dimethyl-4-(N,N-dimethylaminomethyl)styrene
4-Vinyl-2,5-dimethylphenylmagnesium chlorideN,N-Diethylaminomethyl-n-butyl ether4-(N,N-Diethylaminomethyl)-2,5-dimethylstyrene
4-Vinyl-2,5-dimethylphenylmagnesium chlorideN,N-Di-n-propylaminomethyl-n-butyl ether2,5-Dimethyl-4-(N,N-di-n-propylaminomethyl)styrene

Grignard Reagent-Mediated Synthesis of Functionalized this compound Derivatives

Synthesis of Amino-Substituted 2,5-Dimethylstyrenes
N,N-Diethylaminomethyl Analogs

The synthesis of N,N-diethylaminomethyl analogs of this compound has been accomplished through the reaction of a Grignard reagent derived from a halogenated precursor. Specifically, 4-(N,N-diethylaminomethyl)-2,5-dimethylstyrene has been synthesized from 4-chloro-2,5-dimethylstyrene. jst.go.jp

The synthetic route involves the initial preparation of the Grignard reagent from 4-chloro-2,5-dimethylstyrene. This organometallic intermediate is then reacted with N,N-diethylaminomethyl-n-butyl ether. The ether acts as an aminomethylating agent, introducing the N,N-diethylaminomethyl group onto the aromatic ring at the position previously occupied by the chlorine atom. This method provides a targeted approach to functionalizing the 4-position of the this compound core. jst.go.jp The resulting compound, 4-(N,N-diethylaminomethyl)-2,5-dimethylstyrene, is a polymerizable monomer. jst.go.jp

Table 1: Synthesis of 4-(N,N-diethylaminomethyl)-2,5-dimethylstyrene

Starting Material Reagents Product
4-Chloro-2,5-dimethylstyrene 1. Magnesium (to form Grignard reagent)2. N,N-Diethylaminomethyl-n-butyl ether 4-(N,N-Diethylaminomethyl)-2,5-dimethylstyrene

Data sourced from a 1971 study by Tanimoto et al. jst.go.jp

N,N-Di-n-propylaminomethyl Analogs

Following a similar synthetic strategy, N,N-di-n-propylaminomethyl analogs of this compound have also been prepared. The synthesis of 2,5-dimethyl-4-(N,N-di-n-propylaminomethyl)styrene utilizes the same Grignard reagent intermediate derived from 4-chloro-2,5-dimethylstyrene. jst.go.jp

In this case, the Grignard reagent is treated with N,N-di-n-propylaminomethyl-n-butyl ether. This reagent delivers the N,N-di-n-propylaminomethyl moiety to the aromatic ring. This synthesis highlights the versatility of using Grignard reagents from halogenated styrenes to introduce various aminomethyl groups by selecting the appropriate aminomethyl ether. Like its diethyl- counterpart, 2,5-dimethyl-4-(N,N-di-n-propylaminomethyl)styrene was also identified as a monomer capable of polymerization. jst.go.jp

Table 2: Synthesis of 2,5-Dimethyl-4-(N,N-di-n-propylaminomethyl)styrene

Starting Material Reagents Product
4-Chloro-2,5-dimethylstyrene 1. Magnesium (to form Grignard reagent)2. N,N-Di-n-propylaminomethyl-n-butyl ether 2,5-Dimethyl-4-(N,N-di-n-propylaminomethyl)styrene

Data sourced from a 1971 study by Tanimoto et al. jst.go.jp

Polymerization Dynamics and Mechanistic Investigations of 2,5 Dimethylstyrene

Homopolymerization Behavior of 2,5-Dimethylstyrene

Reactivity in Homopolymerization

This compound, a member of the styrene (B11656) derivative family, exhibits distinct reactivity in homopolymerization processes. biosynth.com Studies involving metallocene-based initiator systems have shown that disubstituted styrenes like this compound are generally less reactive in homopolymerization compared to styrene and monosubstituted styrenes such as p-methylstyrene and p-tert-butylstyrene. researchgate.net This reduced reactivity is a recurring observation across different polymerization techniques. For instance, in studies using a titanium monometallocene catalyst, this compound demonstrated lower reactivity in homopolymerization compared to 2,4-dimethylstyrene (B1330402). evitachem.com The unique arrangement of the methyl groups on the benzene (B151609) ring significantly influences its chemical behavior and polymerization potential. smolecule.comsolubilityofthings.com

Copolymerization Studies Involving this compound

Reactivity Ratios and Copolymer Composition with Styrene

Copolymerization studies provide valuable insights into the relative reactivities of different monomers. When copolymerized with styrene, this compound is found to be the less reactive comonomer. researchgate.net This is quantitatively described by reactivity ratios (r), which are the ratios of the rate constant for a radical adding its own monomer to the rate constant for it adding the other monomer. uc.edu For the copolymerization of styrene (M1) and a substituted styrene (M2), a value of r1 > 1 indicates that the styryl radical prefers to add styrene, while r2 < 1 indicates the substituted styryl radical prefers to add styrene.

Research has consistently shown that in copolymerization with styrene using various initiator systems, dimethyl- and trimethylstyrenes are reluctant to incorporate into the polymer chain. researchgate.net Attempts to copolymerize this compound with styrene using certain catalytic systems have resulted in copolymers that lack a syndiotactic structure. researchgate.net The composition of the resulting copolymer is directly influenced by these reactivity differences, with the more reactive monomer, in this case styrene, being preferentially incorporated into the polymer backbone. scielo.org

Table 1: Reactivity Ratios for Copolymerization of Styrene (M1) with various comonomers (M2)

Comonomer (M2) r1 (Styrene) r2 (Comonomer) Polymerization System
Methyl Methacrylate 0.74 0.25 TEMPO-mediated at 125°C researchgate.net
Methyl Acrylate 1.32 0.14 TEMPO-mediated at 125°C researchgate.net

This table provides examples of reactivity ratios for styrene with other common monomers to provide context for reactivity discussions. Specific, numerically-cited reactivity ratios for this compound were not available in the searched sources.

Comparison of Copolymerization Reactivity with Other Methylstyrene Isomers

When comparing the copolymerization reactivity of this compound with its isomers, the position of the methyl groups is a critical factor. Studies have shown that both this compound and 2,4,6-trimethylstyrene (B1346984) exhibit reduced reactivity in copolymerization with styrene when compared to 2,4-dimethylstyrene. evitachem.com This suggests that while the presence of two methyl groups can be accommodated, as in the case of 2,4-dimethylstyrene, the specific positioning in this compound (ortho and meta) and the increased steric bulk in 2,4,6-trimethylstyrene hinder monomer incorporation. evitachem.com

Generally, monomer reactivity in syndiospecific polymerization is enhanced by electron-releasing substituents on the aromatic ring. researchgate.net However, the multiplicity of these substituents can markedly reduce the effectiveness of the initiator systems. researchgate.net For instance, homopolymerization and copolymerization attempts with styrene for 2,4-dimethylstyrene, this compound, and 2,4,6-trimethylstyrene using a specific catalytic system did not yield syndiotactic polymers, unlike for monosubstituted styrenes. researchgate.net This underscores the significant role of steric hindrance from multiple or ortho-positioned methyl groups in diminishing the reactivity of dimethylstyrene isomers compared to monosubstituted ones like p-methylstyrene. researchgate.netresearchgate.net

Table 2: List of Compounds

Compound Name
This compound
Styrene
Poly(this compound)
Polystyrene
p-Methylstyrene
p-tert-Butylstyrene
2,4-Dimethylstyrene
2,4,6-Trimethylstyrene
Methyl Methacrylate
Methyl Acrylate

Impact of Substituent Position on Copolymerization

The position of methyl substituents on the styrene ring significantly influences the reactivity of the monomer in copolymerization processes. This effect has been observed in various polymerization methods, including anionic and coordination polymerization.

In anionic copolymerization of styrene with its methyl-substituted derivatives, the location of the methyl group dictates the monomer's reactivity. acs.orgfigshare.com A study examining the copolymerization of styrene with ortho-, meta-, and para-methylstyrene revealed distinct reactivity ratios for each isomer. acs.orgfigshare.com It was found that para-methylstyrene is considerably less reactive than styrene, leading to the formation of gradient copolymers. acs.orgfigshare.com Conversely, ortho-methylstyrene exhibits higher reactivity than styrene, resulting in a reversed copolymer gradient. acs.orgfigshare.com The meta-substituted isomer, however, shows nearly no influence on monomer reactivity, leading to almost random copolymer structures. acs.orgfigshare.com These experimental findings have been supported by theoretical calculations, which correlate monomer reactivities with the chemical shifts of the β-carbon signals in ¹³C NMR spectra. acs.orgfigshare.com

Similarly, in coordination polymerization, the position and number of methyl groups affect monomer reactivity. Studies involving the homopolymerization and copolymerization of di- and tri-substituted styrenes, such as 2,4- and this compound and 2,4,6-trimethylstyrene, have shown these monomers to be less reactive than styrene and monosubstituted styrenes like p-tert-butylstyrene and p-methylstyrene. researchgate.net This reduced reactivity is attributed to steric hindrance caused by the multiple substituents on the benzene ring, which outweighs the activating inductive effect of the methyl groups. researchgate.net For instance, both this compound and 2,4,6-trimethylstyrene show lower reactivity in both homopolymerization and copolymerization with styrene when compared to 2,4-dimethylstyrene. evitachem.com This suggests that while two methyl groups might be accommodated, the increased steric bulk of three methyl groups hinders the monomer's approach to the catalytic active center. evitachem.com

The nature of the comonomer also plays a crucial role. For example, in copolymerizations with ethylene (B1197577) catalyzed by a scandium catalyst, styrene derivatives like 4-methylstyrene (B72717) and 4-tert-butylstyrene (B155148) can be incorporated into the polymer chain, although the steric hindrance around the metal center limits the maximum incorporation of the styrenic monomer. rsc.org

The following table summarizes the reactivity ratios for the anionic copolymerization of styrene (S) with its methyl-substituted derivatives (MS):

Comonomer PairrSrMSCopolymer Structure
Styrene / para-Methylstyrene2.620.37Gradient
Styrene / ortho-Methylstyrene0.442.47Reversed Gradient
Styrene / meta-Methylstyrene0.811.21Near Random
Data sourced from studies on living anionic copolymerization. acs.orgfigshare.com

Catalytic Systems in this compound Polymerization

The polymerization of this compound, like other styrene derivatives, is highly dependent on the catalytic system employed. Metallocene and other coordination catalysts have been investigated for their ability to control the polymerization process and the resulting polymer's properties.

Titanium Monometallocene Catalysis

Titanium-based monocyclopentadienyl (mono-Cp) catalysts are prominent in the syndiospecific polymerization of styrene. nih.gov These catalysts, particularly half-titanocene complexes like CpTiCl₃ (where Cp is pentamethylcyclopentadienyl), are effective in producing syndiotactic polystyrene (sPS). scielo.brresearchgate.net The general structure of these catalysts involves a single cyclopentadienyl (B1206354) ligand, which, in conjunction with other ligands, creates a specific coordination environment around the titanium center. nih.gov This environment is crucial for controlling monomer insertion and, consequently, the stereochemistry of the resulting polymer. nih.gov

In the context of substituted styrenes, these catalysts have been used to investigate the effects of substituents on polymerizability. For instance, attempts to homopolymerize this compound and copolymerize it with styrene using a Cp*TiCl₃/MAO system did not yield syndiotactic polymers, indicating that the steric bulk of the dimethyl-substituted monomer disrupts the stereospecific control typically exerted by this catalyst. researchgate.net The effectiveness of titanocene (B72419) catalysts is generally higher than zirconocenes for styrene homopolymerization, with titanocenes favoring the formation of syndiotactic polystyrene. researchgate.net The polymerization process is significantly influenced by the inductive and steric effects of the substituents on the styrene ring. researchgate.net

Methylaluminoxane (MAO) is a crucial cocatalyst for activating titanium monometallocene catalysts in styrene polymerization. nih.govscielo.br The earliest systems for syndiospecific styrene polymerization utilized an MAO-activated titanium catalyst. nih.gov MAO's primary role is to act as an activator by reacting with the titanium precursor to form a cationic active species. d-nb.info It is believed that for syndiospecific styrene polymerization, a Ti(III) active species is formed through the reduction of the Ti(IV) precursor by MAO or other aluminum alkyls. d-nb.inforsc.org

The structure and composition of MAO itself can significantly influence the catalytic performance. rsc.orgrsc.org MAO is not a simple molecule but exists as complex cluster structures. rsc.org The ratio of MAO to the titanium catalyst (Al/Ti ratio) is a critical parameter affecting both catalytic activity and the molecular weight of the resulting polymer. scielo.brrsc.org Increasing the MAO concentration can lead to a decrease in the molecular weight of the polystyrene, which is consistent with MAO participating in chain transfer reactions. scielo.br The cost of MAO is a significant economic factor in the industrial production of sPS. rsc.orgrsc.org

The catalytic system, comprising the titanium monometallocene and the MAO activator, directly influences the stereoregularity and degree of polymerization (molecular weight) of the resulting polymer. For unsubstituted styrene, mono-Cp'Ti catalysts activated with MAO are highly effective at producing syndiotactic polystyrene with high melting points. nih.gov The stereocontrol is thought to arise from the specific geometry of the active site, which dictates the orientation of the incoming monomer molecule. nih.gov

However, for substituted styrenes like this compound, achieving high stereoregularity is more challenging. Research has shown that while monosubstituted styrenes can be polymerized to syndiotactic polymers using Cp*TiCl₃/MAO, di- and tri-methylstyrenes, including this compound, tend to form atactic (non-stereoregular) polymers with this system. researchgate.net This is attributed to the steric hindrance from the multiple methyl groups on the aromatic ring, which interferes with the mechanism of stereocontrol. researchgate.net

The molecular weight of the polymer is also affected by the catalytic system and polymerization conditions. For instance, bulky and electron-withdrawing substituents on the cyclopentadienyl ligand of the catalyst can lead to polymers with higher molecular weights, albeit with lower polymerization activity. nih.gov The concentration of the chain transfer agent, which can be MAO itself, also plays a significant role in controlling the degree of polymerization. scielo.br

The following table presents data on the polymerization of various methyl-substituted styrenes using a Cp*TiCl₃/MAO catalyst system, highlighting the impact on polymer structure.

MonomerPolymer Structure
m-methylstyreneSyndiotactic
p-methylstyreneSyndiotactic
2,4-dimethylstyreneAtactic
This compoundAtactic
2,4,6-trimethylstyreneAtactic
Data adapted from studies on copolymerization with titanium monometallocenes. researchgate.net

Other Coordination Polymerization Systems

Besides titanium-based metallocenes, other coordination polymerization systems have been explored for styrene and its derivatives. These include catalysts based on other transition metals and different ligand environments.

For example, scandium-based catalysts have been successfully used for the copolymerization of ethylene with styrene and its derivatives. rsc.org These catalysts can produce pseudo-random copolymers, with the incorporation of the styrenic monomer being tunable by adjusting the reaction conditions. rsc.org However, steric hindrance around the active metal center can limit the maximum content of the styrene monomer in the copolymer to less than 50 mol%. rsc.org

Nickel-based catalysts, activated with MAO, have also been studied for styrene polymerization. scielo.br These systems can exhibit high activity but typically produce atactic polystyrene, indicating a lack of stereospecific control. scielo.br The steric properties of the ligands attached to the nickel center influence the catalytic activity. scielo.br

Ziegler-Natta catalysts, the traditional catalysts for olefin polymerization, are generally classified as heterogeneous or homogeneous. wikipedia.org While heterogeneous titanium-based Ziegler-Natta catalysts dominate industrial polyolefin production, homogeneous systems, often involving metallocenes, are also widely used. wikipedia.orggrace.com Zirconocene-based catalysts, another class of metallocenes, are generally less effective than titanocenes for producing syndiotactic polystyrene, often yielding atactic polymer instead. researchgate.net

The choice of catalytic system is therefore a critical factor that determines not only the feasibility of polymerizing a sterically hindered monomer like this compound but also the microstructure and properties of the resulting polymer.

Controlled Polymerization Techniques for this compound Systems

Controlled/"living" polymerization techniques are paramount for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and well-defined architectures. sigmaaldrich.comtaylorandfrancis.com These methods are distinguished by the minimization of irreversible termination and chain transfer reactions. taylorandfrancis.com For this compound, several controlled radical polymerization methods are pertinent.

Atom Transfer Radical Polymerization (ATRP) is a robust method for achieving controlled polymerization of various monomers, including styrenes. sigmaaldrich.comsigmaaldrich.com The fundamental principle of ATRP involves a reversible redox process catalyzed by a transition metal complex, typically copper, which cycles between a lower and a higher oxidation state. sigmaaldrich.com This process maintains a low concentration of active propagating radicals, thereby suppressing termination reactions. nih.gov

The general mechanism can be simplified to a reversible equilibrium between active propagating radicals (P•) and dormant species (P-X), with a transition metal catalyst (e.g., Cu(I)Br) and a ligand. sigmaaldrich.com This equilibrium allows for the simultaneous growth of all polymer chains. ATRP has been successfully employed for the surface-initiated polymerization of substituted styrenes, demonstrating control over the growth of polymer brushes. nih.gov For instance, the polymerization of 3,5-dimethylstyrene, an isomer of this compound, has been studied using a Cu(I)Br/Me₄Cyclam catalyst system. nih.gov

A key advantage of ATRP is the ability to synthesize polymers with complex architectures, such as block copolymers and star polymers, due to the high degree of chain end functionality retained throughout the polymerization. sigmaaldrich.comsigmaaldrich.com

Table 1: Key Components and Conditions in ATRP of Substituted Styrenes

Component Role Example
Monomer Building block of the polymer 3,5-Dimethylstyrene
Initiator Starts the polymerization process Alkyl halides (e.g., ethyl 2-bromoisobutyrate) sigmaaldrich.com
Catalyst Controls the polymerization Cu(I)Br/Me₄Cyclam, Cu(II)Br₂/(dnNbpy)₂ nih.gov
Ligand Solubilizes and activates the catalyst Me₄Cyclam, (dnNbpy)₂ nih.gov
Solvent Dissolves reactants DMF, anisole (B1667542) nih.gov

This table is illustrative of typical components used in the ATRP of substituted styrenes, based on available research.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another highly versatile controlled radical polymerization technique applicable to a wide array of monomers, including styrenes. wikipedia.org The control in RAFT is achieved through the use of a thiocarbonylthio compound, which acts as a chain transfer agent (CTA). wikipedia.org The process involves a degenerative chain transfer mechanism where the propagating radical reacts with the CTA to form a dormant species, which can then fragment to release a new radical that can initiate polymerization.

This rapid and reversible exchange between active and dormant chains ensures that all chains have an equal opportunity to grow, leading to polymers with low polydispersity. The choice of the RAFT agent is critical and depends on the monomer being polymerized. For styrenic monomers, dithioesters and trithiocarbonates are often effective RAFT agents. wikipedia.org

RAFT polymerization has been successfully used in the synthesis of copolymers involving styrenic derivatives, such as in the preparation of poly(p,α-dimethylstyrene-co-maleic anhydride). researchgate.net This demonstrates the applicability of RAFT in creating copolymers with well-defined structures. researchgate.net

Table 2: General Characteristics of RAFT Polymerization

Feature Description
Control Mechanism Degenerative chain transfer using a thiocarbonylthio compound. wikipedia.org
Key Reagent RAFT agent (e.g., dithioesters, trithiocarbonates). wikipedia.org
Monomer Compatibility Wide range, including styrenes, acrylates, and acrylamides.

This table summarizes the general principles of RAFT polymerization.

"Living" polymerization, a term often used to describe controlled polymerization, is characterized by the absence of irreversible chain termination and transfer steps. taylorandfrancis.comdtic.mil In an ideal living polymerization, all polymer chains are initiated simultaneously and grow at the same rate, leading to a linear increase in molecular weight with monomer conversion and a narrow molecular weight distribution. taylorandfrancis.com

In the context of this compound, applying the principles of living polymerization, such as through ATRP or RAFT, allows for the precise synthesis of poly(this compound). The key is to maintain a dynamic equilibrium between a small number of active propagating chains and a large majority of dormant species. This ensures that the concentration of radicals at any given time is low enough to minimize bimolecular termination events. nih.gov The resulting polymers retain their active chain ends, which can be used for further reactions, such as the creation of block copolymers by sequential monomer addition. taylorandfrancis.com

Fundamental Polymerization Mechanisms Applicable to this compound

Beyond controlled polymerization techniques, this compound can be polymerized through more conventional mechanisms, such as cationic and free radical polymerization.

Cationic polymerization is initiated by electrophilic species, such as protic acids or Lewis acids, which attack the electron-rich double bond of the vinyl group in this compound. The presence of two electron-donating methyl groups on the aromatic ring enhances the electron density of the double bond, making it susceptible to cationic attack. Research on the isomer 2,4-dimethylstyrene shows that it readily undergoes cationic polymerization. smolecule.combiosynth.com This suggests that this compound would behave similarly. The polymerization proceeds through a carbocationic intermediate, which then propagates by adding to subsequent monomer units.

Free radical polymerization is a chain reaction involving three main steps: initiation, propagation, and termination. For styrenic monomers, this process can be initiated by thermal or chemical initiators that decompose to form free radicals. kpi.ua

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
3,5-Dimethylstyrene
2,4-Dimethylstyrene
p,α-dimethylstyrene
Styrene
Maleic anhydride (B1165640)
Ethyl 2-bromoisobutyrate
2,5-dimethyl-2,5-bis(2-ethyl hexanoyl peroxy)hexane
Copper(I) bromide
Copper(II) bromide
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
Tetramethylethylenediamine (TMEDA)
N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN)
Tris(2-pyridylmethyl)amine (TPMA)
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (Me₄Cyclam)
4,4'-di(5-nonyl)-2,2'-bipyridine (dnNbpy)
Dimethylformamide (DMF)

Structure Property Relationships in Poly 2,5 Dimethylstyrene and Its Copolymers

Quantitative Structure-Property Relationship (QSPR) Modeling of Poly(2,5-Dimethylstyrene) Glass Transition Temperature (Tg)

Quantitative structure-property relationship (QSPR) models are theoretical tools used to predict the properties of materials based on their molecular structure. redalyc.orgscielo.br The glass transition temperature (Tg) is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. redalyc.orgscielo.br

Predicting the Tg of polymers like poly(this compound) is essential for designing materials with specific thermal characteristics. QSPR studies for polystyrenes often use molecular descriptors calculated from the repeating monomer unit to establish a mathematical correlation with the experimental Tg. scielo.brconicet.gov.ar However, more advanced approaches utilize descriptors calculated from chain segments of a defined length (e.g., 10 repeating units) to better account for the influence of neighboring units on chain mobility. redalyc.orgscielo.br

One study developed a QSPR model for a large dataset of 107 polystyrenes, including poly(this compound). redalyc.org This model used an artificial neural network (ANN) and selected molecular descriptors through stepwise multiple linear regression. redalyc.orgscielo.br For poly(this compound), the experimental Tg was reported as 416 K (143 °C), and the model predicted a very close value of 398 K (125 °C). redalyc.org Another study also lists an experimental Tg of 416 K for poly(this compound). scribd.com These models demonstrate that the Tg can be accurately estimated by considering structural features, which is crucial for the in silico design of new polymers without the need for initial synthesis and experimentation. redalyc.orgconicet.gov.ar

Table 1: Experimental and Predicted Glass Transition Temperatures (Tg) for Poly(this compound) and Related Polymers

Polymer Experimental Tg (K) Predicted Tg (K)
Poly(this compound) 416 398
Poly(3,5-dimethylstyrene) 377 398
Poly(3,4-dimethylstyrene) 384 402
Poly(2,4,6-trimethylstyrene) 435 432
Poly(4-methylstyrene) 382 392

Data sourced from a QSPR study on 107 polystyrenes. redalyc.org

Influence of Methyl Group Placement on Polymer Properties

The placement of methyl groups on the phenyl ring of styrene (B11656) significantly impacts the resulting polymer's properties due to steric and electronic effects. The two methyl groups in this compound stiffen the polymer backbone, leading to a higher glass transition temperature (Tg) compared to unsubstituted polystyrene (Tg ≈ 100 °C or 373 K). The increased steric hindrance restricts the rotational freedom of the polymer chain segments, requiring more thermal energy for the onset of large-scale molecular motion.

When comparing isomers, the substitution pattern is critical. For instance, poly(2,6-dimethylstyrene) has methyl groups ortho to the vinyl group, which creates substantial steric hindrance that can affect polymerization and polymer properties like thermal stability and microstructure. ontosight.ai In contrast, the 2,5-substitution pattern in poly(this compound) also restricts motion but in a different geometric arrangement. Studies on various poly(dimethylstyrene) isomers show a distinct variation in Tg values, highlighting the sensitivity of polymer properties to the precise location of the methyl substituents. redalyc.org For example, the Tg of poly(3,5-dimethylstyrene) is 377 K, considerably lower than the 416 K for the 2,5-isomer, demonstrating how moving the methyl groups alters chain packing and mobility. redalyc.org

Macromolecular Architecture and Resultant Material Attributes

The properties of poly(this compound) can be further tailored by incorporating it into more complex macromolecular architectures, such as block copolymers. sigmaaldrich.com Block copolymers, which consist of long sequences (blocks) of different monomers, can self-assemble into ordered nanostructures, yielding materials with unique mechanical and physical properties that are not attainable with simple homopolymers or random copolymers. sigmaaldrich.com

For example, incorporating a block of poly(this compound) with a block of a more flexible polymer could result in a thermoplastic elastomer. The rigid poly(this compound) blocks would form hard, glassy domains at room temperature, acting as physical cross-links, while the other blocks would form a soft, rubbery matrix. The specific properties of such a material—its tensile strength, elasticity, and service temperature—would be directly dependent on the molecular weight and ratio of the constituent blocks. mdpi.com The use of this compound as a monomer in these advanced polymerization techniques allows for the creation of novel materials with precisely engineered attributes for specialized applications. sigmaaldrich.com

Computational and Theoretical Investigations of 2,5 Dimethylstyrene Chemistry

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are employed to predict the fundamental electronic and geometric properties of a molecule. For 2,5-dimethylstyrene, these calculations provide a detailed picture of its structure and intrinsic characteristics. Methods like Density Functional Theory (DFT) are used to determine optimized geometries, electronic energies, and molecular orbital distributions. researchgate.netmpg.de

Computed molecular properties for this compound have been reported in various databases and computational studies. nih.govscbt.com These properties are crucial for understanding its behavior in chemical reactions and for the development of structure-property relationships.

Table 1: Computed Molecular Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₂ scbt.com
Molecular Weight132.20 g/mol nih.gov
Exact Mass132.093900383 Da nih.gov
IUPAC Name2-ethenyl-1,4-dimethylbenzene nih.gov
XLogP3-AA3.4 nih.gov
Rotatable Bond Count1 echemi.com
Topological Polar Surface Area0 Ų nih.gov
Complexity115 nih.gov

This table is interactive. Click on the headers to sort the data.

These calculated parameters are fundamental inputs for more complex simulations, such as those involving reaction dynamics and polymerization.

Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying reaction pathways and characterizing the high-energy transition states that govern reaction rates. wikipedia.org For this compound, such studies can explore its behavior in processes like pyrolysis, oxidation, and polymerization.

A notable area of investigation is the pyrolysis of polymers containing styrene (B11656) units. In a study on the pyrolysis of styrene-butadiene rubber (SBR), this compound was identified as one of the aromatic products. acs.orgresearchgate.net Density Functional Theory (DFT) calculations were used to explore the primary pyrolysis mechanism of SBR chains. acs.orgnih.gov These calculations revealed that the C-C bond breaking in the polymer backbone is a key initial step, leading to the formation of various intermediates. nih.gov The reaction energy barriers for different bond-breaking pathways were calculated to determine the most likely routes for the formation of products like this compound. acs.orgnih.gov

For instance, the study of the pyrolysis of SBR involved modeling short-chain segments of the polymer to understand the bond dissociation energies and reaction energy barriers. acs.orgnih.gov The formation of various aromatic compounds, including xylenes (B1142099) and dimethylstyrenes, was attributed to secondary reactions of primary pyrolysis products. acs.orgnih.govresearchgate.net

Transition state theory, combined with quantum chemical calculations, allows for the estimation of reaction rate constants. researchgate.netwikipedia.org While specific transition state calculations for many reactions of this compound are not widely published, the methodologies are well-established. For example, in the context of hydroboration, computational studies on substituted styrenes like 2,4-dimethylstyrene (B1330402) have shown how steric and electronic factors influence the reaction's regioselectivity, insights that are transferable to the 2,5-isomer. rsc.org

Table 2: Example of Calculated Reaction Energy Barriers in Styrenic System Pyrolysis

Reaction PathwayDescriptionCalculated Energy Barrier (eV)Reference
Alkene-like segment C²–C³ bond breakingLeads to the formation of 1,3-butadiene5.35 nih.gov
Alkene-like segment C⁵–C⁶ bond breakingAlternative fragmentation pathway>5.35 nih.gov
Alkene-like segment C⁶–C⁷ bond breakingAlternative fragmentation pathway>5.35 nih.gov

This table is interactive and provides examples of energy barriers calculated for model systems relevant to styrenic polymer pyrolysis.

Simulation of Polymerization Mechanisms at the Atomic Scale

The polymerization of this compound can be investigated using atomic-scale simulations, such as molecular dynamics (MD), to understand the growth of polymer chains and the resulting material properties. preprints.orgmsstate.edu These simulations model the interactions between monomers and the growing polymer chain, providing a dynamic view of the polymerization process.

While extensive specific simulations for this compound are not broadly documented, the general approach for simulating the polymerization of vinyl monomers is well-developed. msstate.edu These simulations can incorporate factors like monomer reactivity ratios and regioselectivity (e.g., head-to-tail addition) to create realistic models of the polymer structure. msstate.edu

In one theoretical study focusing on π-electron conjugation in two-dimensional (2D) polymers, a repeat unit based on this compound was used in calculations to understand how extending conjugation into a second dimension affects the electronic properties, such as the HOMO-LUMO gap. mpg.de This research highlights how computational methods can explore novel polymeric architectures derived from monomers like this compound. mpg.de

Reactive molecular dynamics (ReaxFF-MD) simulations are another powerful tool used to model the pyrolysis of polymers like polystyrene, providing a detailed picture of the generation of various products over time at different temperatures. preprints.org This methodology could be applied to poly(this compound) to predict its thermal decomposition products and mechanisms.

Application of Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their macroscopic properties. scielo.brnih.gov These models use calculated molecular descriptors to predict properties that might be difficult or time-consuming to measure experimentally. scielo.brresearchgate.net

For polymers, QSPR is widely used to predict properties like the glass transition temperature (Tg), a crucial parameter for determining the application range of a polymeric material. scielo.brredalyc.org The fundamental assumption is that the variation in a property is dependent on changes in the molecular structure, which can be quantified by descriptors. scielo.br

In the context of polystyrenes, several QSPR studies have been conducted. One study aimed at predicting the Tg of 107 different polystyrenes used an artificial neural network (ANN) model. redalyc.org This study included poly(this compound) in its dataset. The model utilized molecular descriptors calculated from the polymer chain segments to predict the Tg. redalyc.org

Table 3: QSPR Data for Poly(this compound) and Related Polymers

PolymerExperimental Tg (K)Predicted Tg (K)Reference
Poly(this compound)416398 redalyc.org
Poly(3,5-dimethylstyrene)377398 redalyc.org
Poly(3,4-dimethylstyrene)398398 redalyc.org
Poly(4-methylstyrene)382392 redalyc.org
Polystyrene373379 redalyc.org

This table is interactive. It showcases experimental and predicted Glass Transition Temperatures (Tg) from a QSPR study.

The development of accurate QSPR models relies on a diverse dataset and the selection of appropriate molecular descriptors. researchgate.netredalyc.org These models are valuable for screening new polymer structures and for understanding the structural factors that influence key material properties. scielo.br

Applications of 2,5 Dimethylstyrene Derived Polymeric Materials in Advanced Technologies

Role as a Monomer in Specialty Polymer and Resin Production

2,5-Dimethylstyrene serves as a crucial monomer in the synthesis of a variety of specialty polymers and resins. scielo.brmdpi.com Its chemical structure, featuring a vinyl group attached to a benzene (B151609) ring with two methyl groups, allows it to be readily polymerized or copolymerized to create materials with specific and enhanced properties. scielo.brglobalauthorid.com The presence of the methyl groups on the aromatic ring can influence the polymer's thermal stability, solubility, and mechanical characteristics. thermofisher.com

One notable application is in the production of copolymers. For instance, this compound can be copolymerized with other monomers, such as maleic anhydride (B1165640), to create amphiphilic copolymers. globalauthorid.comresearchgate.net These copolymers exhibit surfactant-like properties and can be used as effective emulsifiers and dispersants in various formulations. researchgate.net Research has shown that poly(p,α-dimethylstyrene-co-maleic anhydride) can be a viable alternative to traditional styrene-maleic anhydride (SMA) copolymers, with studies suggesting slightly enhanced surface activity. researchgate.net

Furthermore, this compound is utilized in the creation of graft copolymers. A notable example is the preparation of beaded polystyrene-poly(ethylene glycol) graft copolymers. acs.org In these materials, the polystyrene core, which can be synthesized from this compound among other styrene (B11656) derivatives, provides a scaffold with unique spectroscopic properties, while the polyethylene (B3416737) glycol grafts enhance biocompatibility and functionality for applications such as on-bead assays in biotechnology. acs.orgekb.egbiochempeg.com The resulting resins have been shown to have physical and chemical properties that are not significantly altered by the diversity of their encoded polystyrene core. acs.org

The polymerization of this compound and its derivatives can lead to polymers with high glass transition temperatures (Tg), a key property for materials requiring high heat resistance. redalyc.orgmdpi.com For example, poly(this compound) has a reported glass transition temperature of 143°C. mdpi.com This high Tg makes it a suitable component in the formulation of heat-resistant elastomers and other high-performance materials. epo.org

Table 1: Properties of this compound and a Related Copolymer
PropertyThis compound (Monomer)Poly(this compound) (Homopolymer)
Molecular Formula C₁₀H₁₂ ontosight.ainih.gov(C₁₀H₁₂)n
Molecular Weight 132.20 g/mol ontosight.ainih.govVaries with 'n'
Boiling Point 190-192°C ontosight.aiNot Applicable
Density ~0.904 g/mL at 25°C -
Refractive Index (n20/D) ~1.539 -
Glass Transition Temperature (Tg) Not Applicable143°C mdpi.com

Development of Advanced Materials with Tailored Properties

The integration of this compound into polymeric structures allows for the precise tailoring of material properties to meet the demands of specific advanced technology applications.

Polymers and resins derived from this compound are valuable in the formulation of high-performance coatings and adhesives. thermofisher.comnih.gov The incorporation of this monomer can enhance the thermal stability, chemical resistance, and adhesive properties of the final product. thermofisher.comdragonplate.com These specialty plastics and resins are essential components in the production of adhesives, coatings, and sealants. nih.gov

In the realm of coatings, vinyl aromatic hydrocarbons, including monomers like this compound, are used in the formulation of waterborne coatings. epo.org These coatings are designed to be environmentally friendly by reducing the content of volatile organic compounds. scribd.com The properties of the resulting coating, such as durability and resistance to environmental factors, can be fine-tuned by the specific composition of the polymer binder.

For adhesive applications, this compound can be a component in the synthesis of polymers for pressure-sensitive adhesives (PSAs). For instance, it is listed as a potential vinylaromatic monomer for use in vinylaromatic block copolymers for foamed adhesive tapes designed for bonding to non-polar surfaces. google.com Additionally, aqueous adhesives for bonding elastomeric substrates to metallic surfaces can be formulated using styrene copolymers, which can include derivatives like this compound. epo.org The choice of monomers influences the adhesive's bonding strength and compatibility with different substrates. scribd.com

The versatility of epoxy resins, known for their exceptional adhesion, chemical resistance, and durability, provides a relevant context for the application of specialty monomers like this compound. dragonplate.com High-performance epoxy resins are used in demanding applications such as aerospace, semiconductor encapsulants, and electrical laminates. dic-global.com The modification of epoxy resins with various comonomers allows for the customization of properties like heat resistance and flexibility to meet specific performance criteria. dic-global.comtri-iso.com

The unique optical and spectroscopic properties of polymers derived from this compound make them suitable for integration into advanced photonic applications. mdpi.comcanada.ca These applications often rely on materials with precisely controlled refractive indices and the ability to form ordered structures at the micro- and nanoscale. mdpi.commdpi.com

One significant application is in the fabrication of photonic crystals. mdpi.com Photonic crystals are materials with a periodic variation in their refractive index, which allows them to control the propagation of light. ru.nl Research has demonstrated the use of copolymers containing styrene derivatives to create photonic crystals. For example, poly(styrene-co-methacrylic acid) colloidal microspheres have been used to construct photonic crystals with structural color on wood surfaces. mdpi.com The ordered arrangement of these microspheres leads to the diffraction of light and the production of vibrant, non-pigmentary colors.

Furthermore, copolymers of this compound have been employed in the development of spectroscopically encoded microspheres for biosensing applications. canada.ca In this technology, different styrene derivatives, including this compound, are copolymerized with a functional monomer like methacrylic acid to create a library of beads, each with a unique Raman spectroscopic signature. canada.ca These "barcoded" beads can then be functionalized with antibodies or other bioreceptors for use in multiplexed immunoassays, where the spectroscopic barcode allows for the simultaneous identification and quantification of multiple analytes. canada.ca The use of this compound contributes to the unique vibrational fingerprint of the microspheres, enabling reliable identification. acs.org

Table 2: Research Findings on this compound in Photonic Applications
ApplicationPolymer SystemKey FindingReference
Spectroscopic Barcoding Copolymers of this compound and methacrylic acidThe unique Raman vibrational fingerprint of the copolymer allows for the creation of spectroscopically encoded microspheres for use in multiplexed biosensing. canada.ca
Photonic Crystals Copolymers of styrene and acrylic acid (related system)Ordered arrays of polymer microspheres can form photonic crystals that exhibit structural color, demonstrating the potential of styrenic copolymers in fabricating optical nanostructures. mdpi.com

Advanced Materials for Controlled Release Mechanisms

Polymeric materials derived from this compound are being explored for their potential in advanced controlled release systems, particularly in the pharmaceutical and medical fields. mdpi.comnih.gov The ability to form stable, and in some cases porous, polymers makes them suitable candidates for encapsulating and releasing active molecules in a controlled manner. mdpi.comnih.govresearchgate.net

Patents have described the use of polymeric release regions containing polymers with rigid, non-planar polycyclic molecular structures for controlling the release of therapeutic agents from implantable or insertable medical devices. mdpi.com Homopolymers of ring-alkylated vinyl aromatics, such as poly(this compound), are mentioned as high glass transition temperature components that can be incorporated into these systems. mdpi.com The release of the therapeutic agent can be modulated by diffusion through the polymer matrix and/or by the erosion of the polymer itself. scielo.br

The encapsulation of active molecules is another critical aspect of controlled release technology. researchgate.net Polymers derived from this compound can be used to encapsulate sensitive compounds, protecting them from degradation and controlling their release over time. epo.orgacs.org For example, the encapsulation of fragrances or biocides in polymeric microcapsules is a common industrial practice. The choice of the encapsulating polymer, which can include copolymers of this compound, is crucial for achieving the desired release profile and stability. acs.org

Natural Occurrence and Environmental Considerations of 2,5 Dimethylstyrene

Identification as a Volatile Organic Compound (VOC) in Botanical Emissions

2,5-Dimethylstyrene is recognized as a biogenic volatile organic compound (BVOC) emitted by a range of plants. mdpi.com These emissions are part of the complex bouquet of chemicals that plants release into the atmosphere, which play significant roles in plant defense and communication.

Emission from Evergreen Species with Storage Structures (e.g., Lauraceae and Magnoliaceae)

Research has shown that this compound is predominantly emitted by evergreen species that possess specialized storage structures for volatile compounds. mdpi.com This includes members of the Lauraceae and Magnoliaceae families. mdpi.com In a study of 45 subtropical woody broad-leaved species, this compound was a notable aromatic compound emitted by species with these storage structures, such as Cinnamomum camphora, Magnolia grandiflora, Michelia chapensis, Michelia maudiae, and Parakmeria lotungensis. mdpi.com

Emission Stimulation in Response to Mechanical Wounding in Plants

The release of this compound is significantly increased when plants are subjected to mechanical injury. mdpi.com This wounding response was observed to be particularly strong in the aforementioned evergreen species with storage structures. mdpi.com Mechanical damage to plant tissues, whether from herbivores, pathogens, or physical stress, triggers a rapid release of stored volatile compounds, including this compound, as a defense mechanism. mdpi.comnih.govfrontiersin.org

Presence in Essential Oils of Specific Plant Species (e.g., Schinus terebinthifolius, Boswellia species)

This compound has been identified as a constituent of the essential oils of several plant species. For instance, it has been detected in the essential oil of the Brazilian pepper tree (Schinus terebinthifolius). mmsl.cz Additionally, it is listed as one of the monoterpenes found in the essential oils of various Boswellia species, which are known for producing frankincense. researchgate.netessencejournal.com

Environmental Fate and Persistence Research

Once released into the environment, the fate of this compound is influenced by its physical and chemical properties. Due to its volatility, it is likely to be mobile in the environment. fishersci.com Information from safety data sheets suggests that its persistence is unlikely. fishersci.com However, other sources indicate that it may cause long-lasting harmful effects to aquatic life, suggesting some level of persistence in aquatic environments. scbt.com Further research is needed to fully understand its environmental persistence.

Biodegradation and Bioaccumulation Potential

The potential for this compound to be broken down by microorganisms and to accumulate in living organisms is a key aspect of its environmental impact.

Biodegradation: Studies have shown that this compound can be degraded by certain bacteria. In one study, a bacterial isolate, Pseudomonas aeruginosa strain W11, was able to completely degrade this compound within 28 days of incubation in a crude oil-supplemented medium. ajol.info This indicates that bioremediation could be a potential pathway for its removal from contaminated environments.

Bioaccumulation: Currently, there is limited specific information available regarding the bioaccumulation potential of this compound. fishersci.comscbt.com While one source suggests no information is available, another indicates a potential for long-lasting aquatic harm, which could imply some level of bioaccumulation. fishersci.comscbt.com Further investigation into its log Pow value and specific bioaccumulation studies are needed for a conclusive assessment. fishersci.com

Future Research Directions and Emerging Paradigms in 2,5 Dimethylstyrene Chemistry

Exploration of Novel Catalytic Systems for Controlled Polymerization

The precise control over polymer architecture is paramount for tailoring material properties. For 2,5-dimethylstyrene, future research will likely concentrate on the development of novel catalytic systems that enable controlled polymerization, leading to polymers with predictable molecular weights, narrow molecular weight distributions (polydispersity), and well-defined end-groups.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to styrene (B11656) and its derivatives. Future work on this compound will likely involve the optimization of these techniques. This includes the design of new ligands for ATRP catalysts, such as copper or iron complexes, to enhance catalytic activity and control at lower temperatures and catalyst concentrations. For RAFT polymerization, the synthesis of novel chain transfer agents specifically tailored for this compound will be crucial to achieve better control over the polymerization process.

Beyond CRP, the exploration of coordination-insertion polymerization using metallocene and post-metallocene catalysts presents a promising frontier. These catalysts, typically based on Group 4 metals like titanium and zirconium, are renowned for their ability to produce polymers with high stereoregularity. Investigating the use of such catalysts for this compound polymerization could lead to the synthesis of syndiotactic or isotactic poly(this compound), which would exhibit distinct physical and thermal properties compared to the atactic polymer typically produced by radical polymerization. Furthermore, rare-earth metal catalysts have shown high activity for the polymerization of styrene and could be another promising area of investigation for this compound.

A summary of potential catalytic systems for the controlled polymerization of this compound is presented in the table below.

Catalytic SystemPolymerization TechniquePotential Advantages for this compound
Copper or Iron Complexes with Novel LigandsAtom Transfer Radical Polymerization (ATRP)Controlled molecular weight and narrow polydispersity.
Tailored Chain Transfer AgentsReversible Addition-Fragmentation chain Transfer (RAFT)Versatility with a wide range of functional monomers.
Metallocene and Post-Metallocene CatalystsCoordination-Insertion PolymerizationPotential for stereoregular polymers (isotactic or syndiotactic).
Rare-Earth Metal ComplexesCoordination-Insertion PolymerizationHigh catalytic activity and potential for stereocontrol.

Development of Green Chemistry Synthetic Routes for this compound

In line with the growing emphasis on sustainable chemical processes, a significant future research direction will be the development of green synthetic routes for this compound. Traditional methods for producing styrene and its derivatives often rely on petroleum-based feedstocks and energy-intensive processes.

One promising avenue is the utilization of renewable feedstocks. Research into the catalytic conversion of bio-derived platform molecules into aromatic compounds could pave the way for a more sustainable production of this compound. For instance, the development of catalysts that can efficiently convert biomass-derived intermediates into p-xylene (B151628), a potential precursor to this compound, is an active area of research.

Furthermore, the development of more environmentally friendly catalytic processes is crucial. This includes the use of solid acid catalysts to replace corrosive and difficult-to-handle liquid acids in alkylation and dehydrogenation steps. The use of heterogeneous catalysts, which can be easily separated and recycled, is a key principle of green chemistry. For example, the use of proton-exchanged montmorillonite (B579905) clay, a green catalyst, has been explored for the polymerization of styrene oxide and could be investigated for reactions involving this compound.

Biocatalysis, employing enzymes or whole microorganisms, also presents an exciting opportunity for the green synthesis of this compound. While still in its early stages for this specific compound, the principles of enzymatic synthesis are being applied to a wide range of chemicals.

Green Chemistry ApproachDescriptionPotential Application for this compound
Renewable FeedstocksUtilization of biomass-derived platform molecules.Synthesis from bio-based p-xylene or other aromatic precursors.
Heterogeneous CatalysisUse of solid, recyclable catalysts.Replacement of liquid acids in synthesis steps.
BiocatalysisEmployment of enzymes or microorganisms.Enzymatic synthesis of this compound or its precursors.

Advanced Computational Modeling of Complex Polymerization Phenomena

Computational modeling has become an indispensable tool in polymer science, offering insights into reaction mechanisms, kinetics, and material properties at a molecular level. For this compound, advanced computational modeling will play a crucial role in accelerating the development of new catalysts and understanding its polymerization behavior.

Density Functional Theory (DFT) can be employed to study the electronic structure and reactivity of catalysts for this compound polymerization. DFT calculations can help in understanding the mechanism of monomer insertion, the influence of ligand structure on catalytic activity and stereoselectivity, and the energetics of different reaction pathways. This knowledge can guide the rational design of more efficient and selective catalysts.

Molecular dynamics (MD) simulations can provide insights into the dynamics of the polymerization process and the conformational behavior of poly(this compound) chains. MD simulations can be used to predict the physical properties of the polymer, such as its glass transition temperature and mechanical properties, as a function of its molecular architecture.

Kinetic Monte Carlo (KMC) simulations can be used to model the kinetics of this compound polymerization, taking into account the various elementary reactions involved, such as initiation, propagation, termination, and chain transfer. KMC simulations can predict the evolution of molecular weight distribution and polymer microstructure during the polymerization process.

Design of Highly Functionalized Poly(this compound) Architectures

The ability to introduce functional groups into a polymer chain opens up a vast design space for creating materials with tailored properties and applications. Future research on poly(this compound) will undoubtedly focus on the design of highly functionalized architectures.

One approach is the copolymerization of this compound with functional monomers. This allows for the direct incorporation of a wide range of chemical functionalities, such as hydroxyl, carboxyl, or amine groups, into the polymer backbone. These functional groups can then be used for post-polymerization modifications or to impart specific properties to the material, such as improved adhesion or biocompatibility. The synthesis of block copolymers, where a block of poly(this compound) is combined with a block of another polymer, is another powerful strategy. This can lead to the formation of self-assembling nanostructures with applications in areas such as drug delivery and nanolithography.

Another important area is the post-polymerization functionalization of poly(this compound). This involves chemically modifying the polymer after it has been synthesized. For example, the aromatic rings of the polymer can be functionalized through electrophilic substitution reactions, allowing for the introduction of a variety of functional groups.

Grafting, where polymer chains of a different type are attached to the poly(this compound) backbone, is another method to create complex and functional architectures. This can be achieved by either "grafting from" or "grafting onto" the main polymer chain.

Functionalization StrategyDescriptionPotential Outcome for Poly(this compound)
CopolymerizationPolymerizing this compound with functional monomers.Polymers with tailored chemical and physical properties.
Block Copolymer SynthesisCreating polymers with distinct blocks of different monomers.Self-assembling materials for nanotechnology applications.
Post-polymerization ModificationChemical modification of the pre-formed polymer.Introduction of a wide range of functionalities.
GraftingAttaching side chains of a different polymer.Creation of complex, multi-component polymer architectures.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2,5-Dimethylstyrene in laboratory settings?

  • Methodological Answer : Prioritize hazard assessments using authoritative databases like CAS Common Chemistry (CAS 1195-32-0). Implement fume hoods, personal protective equipment (PPE), and spill containment protocols. Reference safety data sheets (SDS) from EPA DSSTox or PubChem for toxicity profiles .

Q. How can spectroscopic techniques distinguish this compound from its structural isomers?

  • Methodological Answer : Use Raman spectroscopy to analyze vibrational frequencies, depolarization ratios, and peak intensities. For example, compare spectral data of this compound with isomers like 2,4-Dimethylstyrene (CAS 1195-32-0), focusing on distinct C=C stretching modes (e.g., 1630–1680 cm⁻¹) and methyl group vibrations .

Q. What documentation standards ensure reproducibility in studies involving this compound?

  • Methodological Answer : Follow ICMJE guidelines: report compound purity (e.g., >98% via COA), storage conditions (e.g., inert atmosphere, –20°C), and synthesis details (catalysts, solvents). Include structural identifiers (InChIKey, SMILES) from PubChem or EPA DSSTox for unambiguous verification .

Advanced Research Questions

Q. How do steric effects from methyl groups in this compound influence its reaction kinetics with ozone (O(³P))?

  • Methodological Answer : Conduct kinetic studies using stopped-flow techniques or laser flash photolysis. Compare rate coefficients (k₃₀₀) with theoretical models (e.g., resonance structure stability in transition states). Note deviations due to non-planar methyl geometries, as observed in β-dimethylstyrene analogs, which reduce reactivity via steric hindrance .

Q. What strategies resolve contradictions between experimental and computational data on this compound’s reactivity?

  • Methodological Answer : Apply intelligent data analysis (IDA) frameworks:

  • Perform sensitivity analysis to identify outliers (e.g., steric vs. electronic effects).
  • Validate computational models (DFT, MD) against empirical data (e.g., anomalous rate coefficients in ozonolysis).
  • Use constructive falsification to test hypotheses, as proposed in reliability-checking methodologies for diagnostic inconsistencies .

Q. How can systematic literature reviews optimize the identification of high-impact studies on this compound’s environmental behavior?

  • Methodological Answer :

  • Use Boolean search strings in PubMed/Web of Science (e.g., "(this compound) AND (degradation OR atmospheric reactivity)").
  • Filter results by peer-reviewed journals, excluding non-relevant compounds (e.g., 2,5-dimethylfuran).
  • Categorize findings into "kinetic studies," "steric effects," and "hazard profiles" for meta-analysis .
    化知为学24年第二次有机seminar——文献检索与常见术语
    31:37

Key Notes

  • Avoid non-peer-reviewed sources (e.g., GLPBIO, benchchem).
  • Prioritize structural data from PubChem/EPA DSSTox for reproducibility .
  • Address contradictions via IDA frameworks and empirical validation .

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Reactant of Route 1
2,5-Dimethylstyrene
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.